Regiospecific Cyano Group Placement: 2-Cyano-6-phenylpyridine vs. 3-Cyano-6-phenylpyridine Comparative Analysis
The regiospecific placement of the cyano group at the 2-position versus the 3-position fundamentally distinguishes 2-Cyano-6-phenylpyridine from its closest positional isomer, 3-Cyano-6-phenylpyridine (6-Phenylnicotinonitrile, CAS 39065-54-8). This structural difference translates to measurable distinctions in physical properties and electronic character. The melting point of 2-Cyano-6-phenylpyridine is 64–66 °C , whereas 3-Cyano-6-phenylpyridine exhibits a melting point of 88–90 °C [1], representing a temperature differential of approximately 24 °C that directly impacts purification protocols and formulation handling. The 2-cyano substituent is positioned adjacent to the pyridine nitrogen, enabling intramolecular electronic interactions that are geometrically impossible in the 3-cyano isomer. This adjacency alters the Lewis basicity of the pyridine nitrogen—as evidenced by the predicted pKa of -1.11 ± 0.10 for the conjugate acid —and modulates the electrophilicity of the adjacent ring carbon, which has direct consequences for nucleophilic aromatic substitution reactivity and metal coordination behavior.
| Evidence Dimension | Solid-state thermal property (melting point) |
|---|---|
| Target Compound Data | 64–66 °C |
| Comparator Or Baseline | 3-Cyano-6-phenylpyridine (CAS 39065-54-8): 88–90 °C |
| Quantified Difference | ΔT ≈ 24 °C (lower for 2-cyano isomer) |
| Conditions | Standard melting point determination (literature reported values) |
Why This Matters
This 24 °C melting point differential provides a practical quality control and identification benchmark, and the regiospecific electronic effects govern reactivity in metal-catalyzed cross-couplings and coordination chemistry where 2-cyano substitution offers distinct advantages.
- [1] Chem960. (2025). 6-Phenylnicotinonitrile (CAS 39065-54-8) Melting Point: 88–90 °C. Chem960 Chemical Database. View Source
